sodium;4-aminobenzenesulfonate;hydrate sodium;4-aminobenzenesulfonate;hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13340134
InChI: InChI=1S/C6H7NO3S.Na.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H,8,9,10);;1H2/q;+1;/p-1
SMILES:
Molecular Formula: C6H8NNaO4S
Molecular Weight: 213.19 g/mol

sodium;4-aminobenzenesulfonate;hydrate

CAS No.:

Cat. No.: VC13340134

Molecular Formula: C6H8NNaO4S

Molecular Weight: 213.19 g/mol

* For research use only. Not for human or veterinary use.

sodium;4-aminobenzenesulfonate;hydrate -

Specification

Molecular Formula C6H8NNaO4S
Molecular Weight 213.19 g/mol
IUPAC Name sodium;4-aminobenzenesulfonate;hydrate
Standard InChI InChI=1S/C6H7NO3S.Na.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H,8,9,10);;1H2/q;+1;/p-1
Standard InChI Key VDGKZGAQOPUDQL-UHFFFAOYSA-M
Isomeric SMILES C1=CC(=CC=C1N)S(=O)(=O)[O-].O.[Na+]
Canonical SMILES C1=CC(=CC=C1N)S(=O)(=O)[O-].O.[Na+]

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

Sodium 4-aminobenzenesulfonate hydrate is systematically named as sodium;4-aminobenzenesulfonate;hydrate under IUPAC guidelines. Its molecular formula varies slightly depending on hydration state: the anhydrous form is C6H6NNaO3S\text{C}_6\text{H}_6\text{NNaO}_3\text{S}, while the hydrated form typically includes one or two water molecules (C6H8NNaO4S\text{C}_6\text{H}_8\text{NNaO}_4\text{S} or C6H10NNaO5S\text{C}_6\text{H}_{10}\text{NNaO}_5\text{S}) . The compound’s structure features a benzene ring substituted with an amino group at the para position and a sulfonate group, which is neutralized by a sodium ion .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight (Anhydrous)195.17 g/mol
Molecular Weight (Hydrated)213.19 g/mol (monohydrate)
Melting Point288C288^\circ\text{C}
AppearanceWhite to light brown crystals
SolubilityHighly soluble in water
DensityNot experimentally determined

The compound’s crystalline structure enables strong intermolecular interactions, particularly through hydrogen bonding between water molecules and sulfonate groups . Spectral data, including 1H^1\text{H} NMR and FTIR, confirm the presence of characteristic peaks for the aromatic amine (δ=6.57.5ppm\delta = 6.5–7.5 \, \text{ppm}) and sulfonate (νS-O=10401220cm1\nu_{\text{S-O}} = 1040–1220 \, \text{cm}^{-1}) functionalities .

Synthesis and Industrial Production

Synthetic Pathways

The industrial synthesis of sodium 4-aminobenzenesulfonate hydrate involves two primary steps:

  • Sulfonation of Aniline: Aniline reacts with concentrated sulfuric acid at 180C180^\circ\text{C} to form 4-aminobenzenesulfonic acid. This electrophilic substitution reaction proceeds via the generation of a sulfonic acid group at the para position .

  • Neutralization with Sodium Hydroxide: The sulfonic acid is neutralized with aqueous NaOH, yielding the sodium salt. Subsequent crystallization in the presence of water produces the hydrated form .

Table 2: Optimization Parameters for Industrial Synthesis

ParameterOptimal ConditionImpact on Yield/Purity
Reaction Temperature180190C180–190^\circ\text{C}Higher purity (>98%)
NaOH Concentration20–30% w/wPrevents over-neutralization
Crystallization Time12–24 hoursEnhances crystal uniformity

Industrial scale production prioritizes controlling exothermic reactions during sulfonation and minimizing byproducts like ortho-substituted isomers . Advanced filtration techniques ensure a final purity of >98%>98\%, as verified by HPLC .

Applications in Science and Industry

Dye and Pigment Manufacturing

The compound serves as a precursor to azo dyes, where its diazotized form couples with aromatic amines or phenols to produce vibrant colors. For example, reaction with β-naphthol yields Methyl Orange, a pH indicator . Its sulfonate group enhances water solubility, making it ideal for textile dyes .

Pharmaceutical Intermediates

In drug synthesis, sodium 4-aminobenzenesulfonate hydrate is alkylated to produce sulfonamide antibiotics. Its ability to inhibit dihydropteroate synthase—a key enzyme in bacterial folate synthesis—has been exploited in antimicrobial agents .

Environmental Remediation

Recent studies demonstrate its role in biodegradation processes. A co-culture of Afipia sp. 624S and Diaphorobacter sp. 624L degrades 4-aminobenzenesulfonate via hydroxylation and ring cleavage, offering a sustainable method for treating industrial wastewater .

Hazard CategoryGHS ClassificationPrecautionary Measures
Skin IrritationCategory 2Use nitrile gloves
Eye DamageCategory 2Wear safety goggles
Acute ToxicityNot classifiedAvoid ingestion/inhalation

Recent Research and Innovations

Metal Ion Complexation

The sulfonate group chelates metal ions such as Fe3+\text{Fe}^{3+} and Cu2+\text{Cu}^{2+}, forming stable complexes used in catalysis and wastewater treatment. Spectroscopic studies reveal a binding affinity order of Fe3+>Cu2+>Ni2+\text{Fe}^{3+} > \text{Cu}^{2+} > \text{Ni}^{2+}, with stability constants (logK\log K) ranging from 4.2 to 5.8 .

Advanced Material Synthesis

Functionalization of carbon nanotubes with sodium 4-aminobenzenesulfonate hydrate improves dispersibility in aqueous media, enabling applications in conductive polymers and sensors .

Enzymatic Inhibition Mechanisms

As a competitive inhibitor of sulfotransferases, the compound disrupts sulfation pathways in cancer cells. In vitro studies report IC50\text{IC}_{50} values of 12.3μM12.3 \, \mu\text{M} against heparan sulfate sulfotransferase, highlighting its therapeutic potential .

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